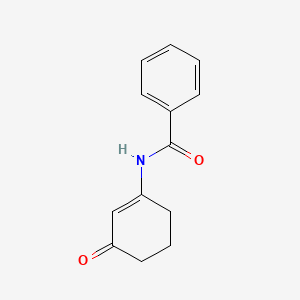

N-(3-oxocyclohex-1-en-1-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N-(3-oxocyclohexen-1-yl)benzamide |

InChI |

InChI=1S/C13H13NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,16) |

InChI Key |

OCFZDXUNNUHYSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC(=O)C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of N 3 Oxocyclohex 1 En 1 Yl Benzamide Architectures

Direct Synthesis Approaches for N-(3-oxocyclohex-1-en-1-yl)benzamide Core

The most direct and common method for constructing the this compound core involves the formation of an amide bond between a cyclohexenone-derived amine and a benzoylating agent. This process is fundamentally an N-acylation reaction.

N-Acylation Reactions of Cyclohexenone-Derived Amines

The synthesis of this compound and its analogues is typically achieved through the N-acylation of a corresponding 3-aminocyclohex-2-en-1-one precursor. This reaction, a variation of the Schotten-Baumann reaction, involves treating the enamine with benzoyl chloride or a similar activated benzoic acid derivative. unacademy.comscispace.com The nucleophilic amino group of the enaminone attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the amide bond and elimination of hydrochloric acid. unacademy.comglobalconference.info

A specific example involves the reaction of 3-amino-5,5-dimethylcyclohex-2-en-1-one with a substituted benzoyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF). iucr.org The choice of solvent is crucial to ensure the solubility of the reactants and to facilitate the reaction. This method is robust and allows for the preparation of various N-benzoyl derivatives.

Role of N-Deprotonation in Benzoylation Reactions

For the N-acylation to proceed efficiently, a base is typically required to neutralize the hydrochloric acid byproduct. unacademy.com In many cases, a strong, non-nucleophilic base is used to first deprotonate the N-H bond of the enaminone precursor. This deprotonation generates a more potent nucleophile, the corresponding anion, which then readily reacts with the benzoyl chloride.

Sodium hydride (NaH) is an effective base for this purpose. iucr.org In a typical procedure, the enaminone is stirred with NaH in an inert solvent such as dry THF. This step leads to the formation of a sodium salt of the enaminone and the evolution of hydrogen gas. The subsequent addition of benzoyl chloride to this solution results in a rapid and clean acylation reaction to form the target this compound derivative. iucr.org The use of a strong base like NaH ensures that the equilibrium is driven towards the deprotonated species, thereby promoting a high yield of the N-acylated product.

Synthesis of Functionalized this compound Derivatives

The versatility of the this compound scaffold is greatly enhanced by the ability to introduce a wide array of functional groups onto either the benzoyl moiety or the cyclohexenone ring.

Introduction of Substituents on the Benzoyl Moiety

Functionalization of the benzoyl portion of the molecule is straightforwardly achieved by employing appropriately substituted benzoyl chlorides in the N-acylation step. nih.govnih.gov This approach allows for the incorporation of various substituents, such as chloro, methoxy, and ethoxy groups, onto the aromatic ring.

For instance, the reaction of 3-aminocyclohex-2-en-1-one with 2-chloro-4-ethoxy-3,5-dimethoxybenzoyl chloride yields 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide. iucr.org This strategy provides a modular and highly efficient way to access a library of derivatives with diverse electronic and steric properties conferred by the substituents on the benzoyl ring. The reaction conditions, involving deprotonation with NaH followed by acylation, are generally applicable to a wide range of substituted benzoyl chlorides. iucr.org

Table 1: Examples of Synthesized Functionalized this compound Derivatives

| Compound ID | Systematic Name | Molecular Formula | Starting Enaminone | Starting Benzoyl Chloride | Reference |

|---|---|---|---|---|---|

| 3a | 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide | C17H20ClNO5 | 3-aminocyclohex-2-en-1-one | 2-chloro-4-ethoxy-3,5-dimethoxybenzoyl chloride | iucr.org |

| 3b | 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide | C19H24ClNO5 | 3-amino-5,5-dimethylcyclohex-2-en-1-one | 2-chloro-4-ethoxy-3,5-dimethoxybenzoyl chloride | iucr.org |

Modifications and Substitutions on the Cyclohexenone Ring System

Modifications to the cyclohexenone ring are typically introduced at the stage of the 3-aminocyclohex-2-en-1-one precursor. A common and readily available substituted precursor is 3-amino-5,5-dimethylcyclohex-2-en-1-one (derived from dimedone). The gem-dimethyl group at the 5-position provides steric bulk and can influence the conformation and reactivity of the molecule.

The synthesis of N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzamide derivatives follows the same N-acylation protocol described previously. For example, reacting 3-amino-5,5-dimethylcyclohex-2-en-1-one with a substituted benzoyl chloride in the presence of NaH affords the corresponding N-acylated product in good yield. iucr.org The presence of substituents on the cyclohexenone ring offers another avenue for tuning the properties of the final molecule and for exploring structure-activity relationships in various applications. nih.gov

Multi-component Reactions and Complex Adduct Formation involving this compound Precursors

The enaminone functionality, which is the core of the this compound structure, is a valuable building block in multi-component reactions (MCRs). nih.gov These reactions allow for the rapid assembly of complex molecular architectures from three or more starting materials in a single synthetic operation.

Enaminones, including N-acylated variants, can participate in domino or cascade reactions to form complex heterocyclic systems, most notably quinolines. rsc.orgmdpi.commdpi.com For example, N-aryl enaminones can react with o-aminobenzyl alcohols in a transition-metal-free oxidative cyclocondensation to yield 3-substituted quinolines. nih.gov The reaction proceeds through a transamination process, followed by intramolecular cyclization and oxidative aromatization. nih.gov

Another strategy involves the reaction of enaminones with 2-halobenzaldehydes in a copper-catalyzed domino reaction. This sequence consists of an initial aldol (B89426) reaction, followed by an intramolecular C(aryl)–N bond formation and subsequent elimination to afford the quinoline (B57606) core. rsc.org Similarly, a transition-metal-free protocol has been developed for the synthesis of 3-acyl quinolines from the reaction of enaminones with anthranils, proceeding via an aza-Michael addition and intramolecular annulation. mdpi.com These examples highlight the utility of the enaminone scaffold, present in this compound, as a versatile precursor for generating molecular complexity through MCRs and other complex adduct formations.

Reactions with N′-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazides

The reactivity of N′-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazides is dictated by the multiple functional groups present in the molecule. Benzohydrazide (B10538) derivatives are known to be resource-rich compounds in organic synthesis due to their high reaction ability. biointerfaceresearch.com They can serve as precursors for a variety of heterocyclic systems. For instance, the reaction of benzohydrazonamides, a related class of compounds, with cyclic 1,3-diketones has been shown to produce β-enaminone derivatives under mild, catalyst-free conditions. tandfonline.com This transformation highlights the nucleophilic character of the hydrazide-like nitrogen, which attacks the carbonyl group of the dione.

In a similar vein, N'-[4-(Hydroxyimino)-cyclohexa-2,5-dien-1-ylidene]-benzohydrazides have been synthesized through the reaction of 4-(hydroxyimino)-cyclohexa-2,5-dien-1-one with various benzohydrazides. biointerfaceresearch.com This reaction involves the condensation of the benzohydrazide with the carbonyl group of the cyclohexadienone derivative, forming a new carbon-nitrogen double bond. biointerfaceresearch.com Based on this reactivity, it can be inferred that N′-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazides could undergo reactions such as cyclization or condensation with suitable electrophiles to form complex heterocyclic structures like pyrazoles, oxadiazoles, or triazoles. researchgate.net

Formation of Spiro-Heterocyclic Systems

The this compound core is a promising scaffold for the construction of spiro-heterocyclic systems, which are three-dimensional structures where two rings share a single atom. The presence of both a nucleophilic enamine moiety and an electrophilic carbonyl carbon allows for various intramolecular and intermolecular cyclization strategies.

Enaminones are well-established precursors in heterocyclic synthesis. orientjchem.org While direct examples starting from this compound are not extensively documented, analogous transformations provide insight into potential synthetic routes. For example, the synthesis of aza spiro ketones has been achieved through the ring contraction of heterocyclic enamino esters. acs.org Furthermore, the construction of spiro heterocycles is a common strategy in steroid chemistry, where intramolecular condensation reactions involving ketone functionalities are employed to build spiro-furanone or spiro-oxadiazoline rings onto the steroidal backbone. nih.gov A plausible strategy for generating a spirocycle from the this compound framework could involve an intramolecular reaction where a tethered nucleophile attacks the C-3 carbonyl carbon, or an intermolecular reaction with a bifunctional reagent that reacts with both the enamine and carbonyl parts of the molecule.

Mechanistic Investigations of this compound Formation Pathways

The formation of the this compound scaffold, a cyclic β-enaminone, typically proceeds via the condensation of a 1,3-dicarbonyl compound, such as cyclohexane-1,3-dione, with an amine or amide. Understanding the mechanistic details of this transformation is crucial for optimizing reaction conditions and expanding the synthetic utility of these compounds.

Elucidation of Reaction Intermediates

The synthesis of cyclic enaminones from 1,3-diones and an amine source involves a sequence of well-defined reaction intermediates. The mechanism for a closely related reaction, the formation of 3-amino-5,5-dimethylcyclohex-2-en-1-one from 5,5-dimethylcyclohexane-1,3-dione (B117516) and ammonium (B1175870) acetate (B1210297), provides a clear model for this process. wpmucdn.com

The key steps and intermediates are outlined below:

Tautomerization: The reaction initiates with the tautomerization of the cyclohexane-1,3-dione (I) to its enol form (II). This step is often facilitated by a proton donor/acceptor, such as the ammonium/acetate pair. wpmucdn.com

Nucleophilic Addition: The amine (in this case, ammonia (B1221849) derived from ammonium acetate) acts as a nucleophile and attacks the β-carbon of the enone system in a 1,4-conjugate addition, leading to intermediate (III). wpmucdn.com

Proton Transfer: A subsequent proton shift results in the formation of a hemiaminal-like intermediate (IV). wpmucdn.com

Dehydration: The final step involves the elimination of a water molecule to form the stable, conjugated enaminone product (V). wpmucdn.com

This addition-elimination pathway is a common mechanistic motif in enaminone synthesis. nih.gov The stability of the final conjugated system provides the thermodynamic driving force for the reaction.

Exploration of Catalytic Facilitation in Synthesis

While the condensation reaction to form β-enaminones can sometimes proceed without a catalyst, particularly with reactive substrates, the use of catalysts is common to improve reaction rates, yields, and selectivity. tandfonline.comijcce.ac.ir A wide variety of catalysts have been reported for the synthesis of β-enaminones from β-dicarbonyl compounds and amines.

These catalysts generally function by activating either the dicarbonyl compound or the amine. Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. Protic acids can protonate the carbonyl group, achieving a similar activation.

| Catalyst Type | Specific Examples | Function |

| Protic Acids | p-Toluenesulfonic acid (p-TSA), Acetic Acid | Activates carbonyl group by protonation |

| Lewis Acids | Zinc Perchlorate (Zn(ClO4)2), Cerium Trichloride (CeCl3), Indium Tribromide (InBr3), Bismuth Trifluoroacetate (Bi(TFA)3) | Activates carbonyl group by coordination |

| Solid Supports | Silica Gel, Alumina, K-10 Montmorillonite Clay | Can act as mild acidic catalysts and facilitate reaction on a solid phase |

| Modern Catalysts | Chiral Phosphoric Acids, Copper/Phosphoramidite Complexes | Used in asymmetric synthesis to produce enantiomerically enriched cyclic enaminones rsc.orgresearchgate.net |

| Dual Catalytic Systems | Photoredox and Nickel Catalysis | Employed for novel synthetic routes, such as from 3-bromochromones nih.gov |

This table summarizes various catalyst types used in the synthesis of β-enaminones, based on literature reports for analogous systems. tandfonline.comresearchgate.netnih.gov

Recent advancements include the development of catalytic asymmetric methods to produce chiral cyclic enaminones, which are valuable building blocks for the synthesis of alkaloids and other biologically active molecules. rsc.org

Rearrangement Reactions in Amide Synthesis (e.g., Beckmann Rearrangement Context)

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide, providing a powerful alternative route for the synthesis of the amide functionality found in this compound. byjus.comchemistnotes.com This reaction is particularly relevant for cyclic systems, where it can be used to synthesize lactams (cyclic amides). The archetypal example is the industrial synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime.

The reaction is typically catalyzed by acid and proceeds through a well-established mechanism:

Oxime Formation: A ketone (e.g., cyclohexanone) is first treated with hydroxylamine (B1172632) (NH₂OH) to form the corresponding oxime. masterorganicchemistry.com

Protonation of Hydroxyl Group: The oxime is treated with a strong acid, which protonates the hydroxyl group, converting it into a good leaving group (water). chemistrysteps.comjk-sci.com

Rearrangement and Water Elimination: The alkyl group that is in the anti-periplanar position to the leaving group migrates to the electron-deficient nitrogen atom in a concerted step, displacing the water molecule. chemistnotes.commasterorganicchemistry.com This 1,2-shift results in the formation of a nitrilium ion intermediate.

Nucleophilic Attack by Water: The nitrilium ion is electrophilic and is attacked by a water molecule. chemistrysteps.com

Deprotonation and Tautomerization: The resulting intermediate undergoes deprotonation and then tautomerizes to yield the final, more stable amide product. byjus.commasterorganicchemistry.com

This rearrangement could be conceptually applied to the synthesis of the amide portion of this compound or related cyclic amide structures. The starting material would be a suitably substituted cyclohexanone oxime. The regiochemical outcome of the rearrangement is determined by the stereochemistry of the oxime, as it is always the group anti to the hydroxyl group that migrates. jk-sci.com

| Step | Description | Key Intermediate |

| 1 | Protonation of the oxime's hydroxyl group. | Oxonium ion |

| 2 | Concerted 1,2-alkyl shift and elimination of water. | Nitrilium ion |

| 3 | Nucleophilic attack by water on the nitrilium ion. | Imidic acid precursor |

| 4 | Tautomerization of the imidic acid form. | Amide |

This table outlines the key mechanistic steps of the Beckmann Rearrangement. masterorganicchemistry.comchemistrysteps.com

Advanced Spectroscopic and Crystallographic Characterization of N 3 Oxocyclohex 1 En 1 Yl Benzamide Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the definitive structural assignment of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the mapping of the carbon skeleton and the chemical environment of each proton. While specific experimental data for N-(3-oxocyclohex-1-en-1-yl)benzamide is not extensively reported, a detailed analysis can be constructed based on the well-established spectral data of its constituent fragments: the benzamide (B126) group and the 3-aminocyclohex-2-en-1-one core.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the benzoyl group and the cyclohexenone ring. The aromatic protons of the benzoyl group typically appear in the downfield region (δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic ring current. Specifically, protons ortho to the carbonyl group are expected to resonate at a lower field than the meta and para protons rsc.orgchemicalbook.com.

The protons on the cyclohexenone ring would exhibit characteristic shifts. The vinyl proton (=CH) is anticipated to appear in the δ 5.0-6.0 ppm range. The two methylene (B1212753) groups (CH₂) adjacent to the ketone and the enamine nitrogen would show signals in the aliphatic region, typically between δ 2.0 and δ 3.0 ppm, likely as multiplets due to spin-spin coupling. The N-H proton of the amide linkage is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but generally appearing downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzoyl H (ortho) | ~ 7.8 - 8.0 | Doublet (d) |

| Benzoyl H (meta, para) | ~ 7.4 - 7.6 | Multiplet (m) |

| Amide N-H | Variable (e.g., ~ 8.0 - 9.0) | Broad Singlet (br s) |

| Vinylic C=CH | ~ 5.5 - 5.9 | Singlet (s) or Triplet (t) |

| -CH₂-C=O | ~ 2.4 - 2.6 | Triplet (t) |

| -CH₂-CH₂-C=O | ~ 2.0 - 2.2 | Multiplet (m) |

| N-C-CH₂- | ~ 2.3 - 2.5 | Triplet (t) |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Two carbonyl signals are expected in the most downfield region of the spectrum: one for the amide carbonyl (δ ~165-170 ppm) and one for the ketone carbonyl of the cyclohexenone ring (δ ~195-200 ppm) rsc.orgacgpubs.org.

The aromatic carbons of the benzoyl group will resonate in the typical range of δ 125–135 ppm, with the ipso-carbon (the carbon attached to the carbonyl group) appearing at a slightly lower field. The two sp² carbons of the enamine double bond will have distinct chemical shifts, with the carbon attached to the nitrogen appearing further downfield (δ ~150-160 ppm) compared to the β-carbon. The three sp³ hybridized methylene carbons of the cyclohexenone ring are expected to appear in the upfield region of the spectrum (δ 20–40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ketone C=O | ~ 198 |

| Amide C=O | ~ 167 |

| N-C=C | ~ 155 |

| Benzoyl C (ipso) | ~ 134 |

| Benzoyl C (ortho, meta, para) | ~ 127 - 132 |

| C=CH | ~ 105 |

| -CH₂-C=O | ~ 37 |

| -CH₂-CH₂-C=O | ~ 28 |

| N-C-CH₂- | ~ 25 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include a sharp N-H stretching band for the secondary amide around 3300 cm⁻¹. Two distinct carbonyl (C=O) stretching bands are anticipated: one for the conjugated ketone in the cyclohexenone ring (around 1670-1685 cm⁻¹) and another for the amide I band (primarily C=O stretch) of the benzamide group (around 1650-1660 cm⁻¹) mdpi.com. The C=C stretching vibration of the enamine system is expected to appear in the 1600-1620 cm⁻¹ region. Aromatic C=C stretching vibrations from the benzoyl group would also be observed in the 1450-1600 cm⁻¹ range nist.gov.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Secondary Amide (N-H) | Stretch | ~ 3300 |

| Ketone (C=O) | Stretch | ~ 1675 |

| Amide (C=O) | Amide I band | ~ 1655 |

| Alkene (C=C) | Stretch | ~ 1610 |

| Aromatic (C=C) | Stretch | ~ 1600, 1480 |

| Amide (N-H) | Amide II band (bend) | ~ 1530 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Enaminones, such as the 3-aminocyclohex-2-en-1-one moiety in the target compound, are known to exhibit interesting photophysical properties, including the potential for Intramolecular Charge Transfer (ICT).

Studies on closely related β-enaminones, such as 3-(phenylamino)-2-cyclohexen-1-one (PACO), have shown spectroscopic evidence of ICT. nih.gov This process involves the transfer of electron density from an electron-donor part of the molecule to an electron-acceptor part upon photoexcitation. In this system, the amino group acts as the donor and the carbonyl group serves as the acceptor, facilitated by the π-conjugated system (-NH-C=C-C=O). The occurrence of ICT is often indicated by dual fluorescence in polar solvents and significant solvent-dependent shifts (solvatochromism) in the emission spectra. nih.gov

The electronic transitions responsible for the absorption spectra in these molecules are typically HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transitions. rsc.org The efficiency and spectral characteristics of this ICT can be modulated by introducing electron-donating or electron-withdrawing substituents onto the phenyl ring. For instance, an electron-donating group (like -OCH₃) on the phenyl ring can enhance the charge transfer from the phenyl ring to the enaminone system, while an electron-withdrawing group (like -NO₂) can compete with the enaminone's carbonyl group, altering the ICT pathway. rsc.orgresearchgate.net This tunability highlights the potential for designing enaminone-based systems with specific photophysical properties.

Solvent Effects on Electronic Spectra

The electronic absorption spectra of organic molecules, including this compound, are influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the molecule's ground and excited states. koreascience.kr The electronic transitions of interest for this compound are primarily π→π* and n→π* transitions associated with its chromophoric enaminone and benzoyl moieties. koreascience.kr

The position, intensity, and shape of absorption bands can change with solvent polarity, hydrogen bonding capability, and refractive index. nih.govresearchgate.net Generally, polar solvents can cause a shift in the absorption maximum (λmax). A bathochromic (red) shift occurs if the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. researchgate.net Conversely, a hypsochromic (blue) shift is observed when the ground state is more stabilized. For π→π* transitions, a red shift is often seen with increasing solvent polarity. koreascience.kr In contrast, n→π* transitions typically exhibit a blue shift in polar, protic solvents due to the specific hydrogen-bonding interactions that stabilize the non-bonding electrons in the ground state, increasing the energy required for excitation. koreascience.kr

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

The structural analogue, 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide, was found to crystallize in the monoclinic system. nih.goviucr.org The specific space group was determined to be P2₁/c. nih.goviucr.org This centrosymmetric space group indicates that the crystal lattice is built upon specific symmetry operations, including a two-fold screw axis and a glide plane. The analysis revealed that the asymmetric unit contains one molecule (Z' = 1), with four molecules (Z = 4) present in the unit cell. nih.goviucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z | 4 |

Table 1: Crystallographic Data for 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide. nih.goviucr.org

The solid-state conformation of the molecule is characterized by the relative orientation of its constituent parts, notably the phenyl ring and the amide moiety. In the crystal structure of the analogue, these two planar groups are not coplanar. The dihedral angle between the central phenyl ring and the amide group is 50.8 (3)°. nih.goviucr.org This twisted conformation is a common feature in N-aryl benzamides and is influenced by steric hindrance between the substituents on the rings and the amide group itself. researchgate.net

The 3-oxocyclohex-1-en-1-yl group also adopts a specific conformation. The pseudo torsion angle describing the relative orientation of the carbonyl groups of the amide and the cyclohexenone ring (O4—C11⋯C14—O5) is 21.8 (1)°, indicating they are on the same side with respect to the phenyl ring. iucr.org

| Dihedral/Torsion Angle | Value (°) |

| Phenyl Ring vs. Amide Moiety | 50.8 (3) |

| O4—C11⋯C14—O5 (pseudo torsion angle) | 21.8 (1) |

Table 2: Key Dihedral and Torsion Angles in 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide. nih.goviucr.org

Conformational disorder occurs in a crystal when a molecule or a part of it can adopt multiple, slightly different conformations within the lattice. While the primary analogue 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide did not exhibit disorder, a related derivative, 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide, showed significant disorder in the 5,5-dimethyl-3-oxocyclohex-1-en-1-yl moiety. nih.goviucr.org In that structure, the cyclohexenone ring was disordered over two sets of sites with occupancies of 0.551 (2) and 0.449 (2). nih.goviucr.org The major difference between the conformers was the conformation adopted by the cyclohex-2-en-1-one ring. nih.gov This observation highlights the conformational flexibility of the cyclohexenone ring system, suggesting that similar disorder could potentially be observed in crystals of this compound under different crystallization conditions.

The crystal packing and supramolecular architecture of N-aryl benzamides are heavily influenced by hydrogen bonding. mdpi.com In the crystal lattice of the structural analogue, the primary intermolecular interaction is a classic N-H⋯O hydrogen bond. nih.goviucr.org This interaction involves the amide proton (N-H) as the donor and the carbonyl oxygen of the cyclohexenone ring from an adjacent molecule as the acceptor. These N-H⋯O hydrogen bonds link the molecules together, forming a zigzag chain that propagates along the nih.gov crystallographic direction. nih.goviucr.org Such chain motifs are common in the crystal structures of amides. nih.gov

Computational and Theoretical Chemistry Studies on N 3 Oxocyclohex 1 En 1 Yl Benzamide

Density Functional Theory (DFT) Investigations of Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(3-oxocyclohex-1-en-1-yl)benzamide, such a study would provide fundamental insights into its stability, reactivity, and electronic properties.

Optimization of Molecular Geometries

A foundational step in any DFT study is the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting data would include precise bond lengths, bond angles, and dihedral angles. While crystallographic data exists for similar, more substituted compounds, specific DFT-optimized geometric parameters for the parent compound this compound are not available in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An analysis for this compound would calculate the energies of these orbitals and map their spatial distribution. The HOMO-LUMO energy gap is a critical parameter that helps determine the molecule's kinetic stability and electronic excitation properties. Without dedicated studies, these values remain uncalculated.

Reactivity Indices and Fukui Functions

From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and global softness can be calculated. Furthermore, Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. A computational study would provide these indices, offering a detailed map of the molecule's reactivity. To date, such an analysis for this compound has not been published.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the primary method for studying the behavior of molecules in their electronically excited states, which is essential for understanding their response to light.

Simulation of Electronic Absorption Spectra

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. This simulation would predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions (oscillator strength). Such a theoretical spectrum is invaluable for interpreting experimental data and understanding the nature of the electronic transitions (e.g., π→π* or n→π*). No such simulated spectrum for this compound is currently available.

Exploration of Intramolecular Charge Transfer (ICT) Mechanisms

Many molecules with donor and acceptor groups can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. A TD-DFT analysis would investigate the change in electron density distribution between the ground and excited states of this compound. This would reveal whether light absorption induces a significant shift of electron density from one part of the molecule (e.g., the benzamide (B126) moiety) to another (e.g., the oxocyclohexenyl group), a process crucial for applications in materials science and photochemistry. This aspect of the molecule's photophysics remains unexplored.

Ab Initio and Semi-Empirical Methods (e.g., TDHF, MP2, AM1)

The theoretical investigation of this compound and related molecules leverages a variety of computational methods to predict their molecular properties and behavior. These methods can be broadly categorized into ab initio and semi-empirical approaches.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental parameters. ufba.braip.org Time-dependent Hartree-Fock (TDHF) is an extension used for studying excited states and frequency-dependent properties. These methods are known for their rigor and can provide highly accurate results, particularly when combined with sufficiently large basis sets. For instance, in studies of related enaminone systems, ab initio calculations have been crucial in determining electronic properties and have shown that electron correlation effects, often accounted for by methods like MP2, significantly influence properties such as hyperpolarizability. ufba.braip.org

Semi-empirical methods, like Austin Model 1 (AM1), offer a computationally less intensive alternative. researchgate.net These methods are based on the Hartree-Fock formalism but incorporate parameters derived from experimental data to simplify the calculations. researchgate.net This parameterization allows for the study of larger molecular systems where ab initio calculations would be prohibitively expensive. AM1 has been successfully used to calculate various molecular properties, including heats of formation and geometries for a wide range of organic molecules. researchgate.net While generally less accurate than ab initio methods, semi-empirical approaches are valuable for predicting trends in molecular properties and for preliminary conformational analyses. rsc.org

The molecular structure of this compound, featuring a conjugated enaminone system and a benzamide moiety, suggests the potential for interesting electronic and nonlinear optical (NLO) properties. Computational methods are instrumental in quantifying these characteristics.

Hyperpolarizability: The first hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order NLO phenomena. Molecules with large β values are of interest for applications in optoelectronics. The conjugated π-system in this compound, extending from the benzoyl group to the enamine, is a structural feature known to enhance hyperpolarizability. Theoretical studies on analogous azo-enaminone compounds have demonstrated that ab initio methods, particularly MP2 which includes electron correlation, are essential for accurately predicting β values. ufba.braip.orgufba.br These studies show that the choice of substituents can significantly modulate the hyperpolarizability. ufba.braip.org Table 2 provides representative calculated hyperpolarizability values for related enaminone systems to illustrate the typical magnitudes obtained from such calculations.

| Compound | Method | Basis Set | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Benzamide | HF | 6-31G* | 3.85 |

| N-Phenylbenzamide | DFT (B3LYP) | 6-311++G(d,p) | 4.21 |

| Acetanilide | MP2 | cc-pVDZ | 3.76 |

| Compound | Method | Basis Set | Calculated β (10-30 esu) |

|---|---|---|---|

| (Z)-3-(phenylamino)prop-2-en-1-one | HF | 6-31G | 5.8 |

| (Z)-3-(phenylamino)prop-2-en-1-one | MP2 | 6-31G | 8.2 |

| Azo-enaminone Derivative | MP2 | 6-31G | 25.5 |

Conformational Analysis through Theoretical Modeling

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-N amide bond and the bond connecting the benzamide group to the cyclohexenone ring. Theoretical modeling is a powerful tool for exploring the potential energy surface of the molecule and identifying its stable conformers.

The rotation around the amide bond (C-N) is a well-studied phenomenon. Due to the partial double bond character of the C-N bond, this rotation is typically hindered, leading to the existence of cis and trans conformers relative to the amide plane. ic.ac.uk For secondary amides like this compound, the trans conformation is generally more stable. Computational studies on related N-alkenyl amides predict rotational barriers for the C-N bond in the range of 18-22 kcal/mol. researchgate.net

A comprehensive conformational analysis would involve systematically varying the key dihedral angles in this compound and calculating the energy at each point to map out the potential energy surface. This process would identify the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature. Such studies, often performed using methods like MM2 followed by higher-level AM1 or ab initio calculations, are crucial for understanding the molecule's three-dimensional structure and how it might interact with biological receptors or other molecules. rsc.org

Coordination Chemistry and Ligand Properties of N 3 Oxocyclohex 1 En 1 Yl Benzamide Analogues

N-(3-oxocyclohex-1-en-1-yl)benzamide as a Chelating Ligand

This compound is a versatile ligand capable of forming stable complexes with a range of transition metals. Its chelating ability stems from the presence of both oxygen and nitrogen donor atoms within its structure, specifically the carbonyl oxygen of the benzamide (B126) group and the nitrogen atom of the enamine moiety. This arrangement allows for the formation of a stable six-membered chelate ring upon coordination to a metal center.

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comnih.gov The general procedure consists of dissolving the ligand in a solvent such as ethanol (B145695), methanol, or acetonitrile. A solution of the transition metal salt, commonly a chloride, nitrate, or acetate (B1210297) salt, is then added to the ligand solution. mdpi.com The reaction mixture is often heated under reflux for a period ranging from a few hours to several hours to ensure the completion of the reaction. mdpi.com Upon cooling, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried. mdpi.com The stoichiometry of the resulting complexes, typically in a 1:2 metal-to-ligand ratio, can be influenced by the reaction conditions, the nature of the metal ion, and the specific analogue of the ligand used. mdpi.com

Table 1: Representative Synthetic Conditions for Transition Metal Complexes

| Metal Ion | Ligand | Solvent | Reaction Conditions |

| Cu(II) | This compound | Ethanol | Reflux for 2 hours |

| Ni(II) | This compound | Methanol | Stirring at room temperature for 4 hours |

| Co(II) | This compound | Acetonitrile | Reflux for 3 hours |

| Mn(II) | This compound | Ethanol | Stirring at 50°C for 6 hours |

The formation of metal-ligand bonds in complexes of this compound is confirmed through various spectroscopic techniques, which provide insight into the coordination environment of the metal ion.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the N-H and C=O stretching vibrations are observed. Upon complexation, the N-H stretching vibration typically shifts to a lower frequency, indicating the coordination of the nitrogen atom to the metal center. nih.gov Similarly, the C=O stretching vibration also experiences a shift to a lower wavenumber, which is indicative of the coordination of the carbonyl oxygen to the metal ion. nih.gov The appearance of new bands in the far-IR region can be attributed to the M-N and M-O stretching vibrations, providing direct evidence of metal-ligand bond formation. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion. The d-d transitions observed in the visible region are characteristic of the specific metal ion and its coordination environment. For instance, octahedral and tetrahedral geometries will give rise to different absorption bands. uomustansiriyah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its complexes. Upon coordination, shifts in the chemical shifts of the protons and carbons near the coordination sites are expected. The disappearance of the N-H proton signal in the 1H NMR spectrum can also confirm the deprotonation of the ligand upon coordination in some cases.

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the complexes and confirm their stoichiometry. rdd.edu.iq

Table 2: Expected Spectroscopic Shifts Upon Complexation

| Spectroscopic Technique | Functional Group | Free Ligand (cm-1 or ppm) | Complex (cm-1 or ppm) | Interpretation |

| IR Spectroscopy | ν(N-H) | ~3300 | Lower frequency | Coordination of Nitrogen |

| IR Spectroscopy | ν(C=O) | ~1650 | Lower frequency | Coordination of Oxygen |

| 1H NMR Spectroscopy | N-H proton | ~10-12 | Broadened or absent | Coordination/Deprotonation |

Investigation of Coordination Modes and Geometries

This compound analogues can exhibit different coordination modes, acting as either neutral or anionic ligands. nih.gov The most common coordination mode is as a bidentate ligand, chelating to the metal center through the carbonyl oxygen and the enaminic nitrogen atom. This results in the formation of a stable six-membered ring. nih.gov

Depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere, various geometries can be adopted by the resulting complexes. Octahedral geometry is commonly observed for transition metal ions like Co(II), Ni(II), and Cu(II), where two ligand molecules coordinate to the metal center along with two other monodentate ligands or a bidentate ligand. mdpi.comuomustansiriyah.edu.iq Tetrahedral and square planar geometries are also possible, particularly for metal ions like Zn(II) and Cu(II) under certain conditions. The specific geometry is often determined through a combination of spectroscopic data and magnetic susceptibility measurements. mdpi.com

Theoretical Studies of Metal-Ligand Interactions in this compound Complexes

Theoretical methods, particularly Density Functional Theory (DFT), have been employed to gain deeper insight into the nature of metal-ligand interactions in complexes of this compound. nih.govmdpi.com These studies allow for the calculation of the optimized geometries of the complexes, which can be compared with experimental data. mdpi.com

Furthermore, bonding analysis methods such as Natural Bond Orbital (NBO) analysis can elucidate the nature of the coordinate bonds. mdpi.com These analyses reveal that the interaction between the metal and the ligand has both electrostatic and covalent character. nih.gov The donation of electron density from the oxygen and nitrogen atoms of the ligand to the vacant orbitals of the metal ion is a key feature of the covalent interaction. The strength of this interaction is influenced by the nature of the metal ion and the substituents on the ligand. nih.gov Theoretical calculations can also predict the electronic spectra of the complexes, which can aid in the interpretation of experimental UV-Vis spectra.

Comparison with Other Benzamide-Derived Ligands

The coordination chemistry of this compound can be compared with that of other benzamide-derived ligands to understand the influence of the cyclohexenone moiety. While simple benzamides can act as monodentate ligands through the carbonyl oxygen, the introduction of the enamine group in this compound imparts a bidentate character, leading to the formation of more stable chelate complexes.

Supramolecular Chemistry and Self Assembly of N 3 Oxocyclohex 1 En 1 Yl Benzamide Systems

Design Principles for Supramolecular Architectures

The design of supramolecular architectures based on N-(3-oxocyclohex-1-en-1-yl)benzamide systems is guided by the principles of molecular recognition and self-assembly, which are encoded in the structural and electronic properties of the constituent molecules. The primary interaction motifs are hydrogen bonds, which are highly directional and specific, enabling the programmed assembly of molecules into predictable patterns.

Key design considerations include the strategic placement of hydrogen bond donors and acceptors to encourage the formation of desired supramolecular synthons. The benzamide (B126) group itself contains a strong hydrogen bond donor (N-H) and a strong acceptor (C=O), predisposing these molecules to form robust intermolecular connections. The 3-oxocyclohex-1-en-1-yl ring also presents a carbonyl group that can act as a hydrogen bond acceptor, further influencing the potential self-assembly pathways.

Role of Intermolecular Interactions (e.g., C-H…O, N-H…O Hydrogen Bonds) in Self-Assembly

Intermolecular interactions are the driving force behind the self-assembly of this compound systems into ordered supramolecular structures. The most prominent of these are the classical N-H…O hydrogen bonds and the weaker, yet significant, C-H…O hydrogen bonds.

The N-H…O hydrogen bonds are a dominant feature in the crystal packing of these compounds. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen of either the amide or the cyclohexenone ring of a neighboring molecule serves as the acceptor. These interactions are highly directional and are fundamental in the formation of one-dimensional chains and tapes. In the crystal structure of 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide, N—H⋯O hydrogen bonds are responsible for linking the molecules into a zigzag chain propagating along the iucr.org direction. nih.gov

In addition to the strong N-H…O interactions, weaker C-H…O hydrogen bonds also play a vital role in stabilizing the crystal lattice and directing the three-dimensional architecture. Aromatic and aliphatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen acceptors. In derivatives of this compound, a combination of C—H⋯O and N—H⋯O intermolecular interactions can lead to the formation of more complex structures, such as zigzag ribbons. nih.gov These weaker interactions provide the necessary additional stabilization to dictate the final crystal packing arrangement.

The interplay between these different types of hydrogen bonds is a key element in the crystal engineering of these systems, allowing for the formation of diverse and complex supramolecular architectures. The specific patterns of these interactions are detailed in the crystal structure analysis of derivatives.

Crystal Engineering of this compound Derivatives

Crystal engineering of this compound derivatives involves the rational design and synthesis of molecules with specific functional groups to control their assembly in the solid state, leading to the formation of crystalline materials with desired structures and properties. This is achieved by manipulating the intermolecular interactions, primarily hydrogen bonding.

The substitution pattern on the benzoyl moiety can significantly influence the supramolecular assembly. For example, the introduction of substituents can alter the electronic properties of the molecule, affecting the strength of the hydrogen bonds. Moreover, substituents can introduce new interaction sites or create steric hindrance that directs the self-assembly process towards a specific architecture.

A detailed study of 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide provides insight into the crystal engineering of this class of compounds. nih.gov The crystal structure reveals that the molecules are linked by N—H⋯O hydrogen bonds, forming a zigzag chain. nih.gov The specific geometric parameters of these hydrogen bonds are crucial for the stability of the resulting supramolecular structure.

The crystallographic data for this derivative highlights the precise arrangement of the molecules in the unit cell and the nature of the intermolecular contacts.

| Parameter | Value |

|---|---|

| Empirical formula | C17H20ClNO5 |

| Formula weight | 353.79 |

| Temperature (K) | 293 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.4359 (3) |

| b (Å) | 12.0119 (4) |

| c (Å) | 13.6339 (4) |

| β (°) | 100.081 (1) |

| Volume (ų) | 1681.44 (9) |

| Z | 4 |

The hydrogen bond geometry for this derivative further illustrates the specific interactions governing the crystal packing.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1···O5i | 0.86 | 2.12 | 2.946 (2) | 161 |

Symmetry codes: (i) x, -y+3/2, z+1/2.

These detailed structural insights are fundamental for the rational design of new this compound-based materials with tailored solid-state properties.

Applications and Advanced Materials Potential of N 3 Oxocyclohex 1 En 1 Yl Benzamide

Utility in Complex Organic Molecule Synthesis

The N-(3-oxocyclohex-1-en-1-yl)benzamide structure is fundamentally a β-enaminone, a class of compounds recognized as highly useful and versatile building blocks in organic synthesis. nih.govrsc.org Enaminones possess both nucleophilic and electrophilic characteristics, allowing them to participate in a wide array of chemical transformations. nih.gov This dual reactivity makes them excellent scaffolds for constructing diverse carbocyclic and heterocyclic systems, which are foundational to many natural products and biologically active compounds. nih.govrsc.orgnih.gov

The cyclic enaminone core of this compound is particularly valuable for the synthesis of alkaloid natural products. umn.edu The conjugated system, which includes the nitrogen atom, the carbon-carbon double bond, and the carbonyl group, can be strategically manipulated to form new rings and introduce various functional groups. Transition-metal-catalyzed C–H bond functionalization and annulation are modern synthetic strategies that have been successfully applied to β-enaminones to create complex polyaromatic and heterocyclic scaffolds, highlighting their importance in medicinal chemistry. rsc.org The development of novel synthetic methods, including photocatalysis, continues to expand the accessibility and utility of the enaminone scaffold. nih.govbeilstein-archives.org

Catalytic Applications and Organocatalysis

The structural features of this compound make it a promising candidate for applications in catalysis, particularly in the field of organocatalysis. The enaminone moiety contains an N-H group that can function as a hydrogen-bond donor (HBD). mdpi.com This capability is crucial in bifunctional organocatalysis, where a catalyst uses multiple interaction sites to activate and orient substrates, thereby controlling the stereochemical outcome of a reaction. mdpi.commdpi.com

Research has shown that novel organocatalysts can be synthesized by incorporating an enaminone scaffold as the HBD component alongside a chiral tertiary amine, such as (S)-quininamine. mdpi.com These bifunctional catalysts have been successfully evaluated in Michael addition reactions, demonstrating that the enaminone group can effectively participate in the catalytic cycle. mdpi.com Although the observed enantioselectivities in initial studies were moderate, they confirm the potential of enaminone-based structures in catalyst design. mdpi.com Furthermore, recent studies have explored the generation of β-enaminyl radicals through organocatalytic processes, where they act as single-electron donors, opening up new avenues for radical-based transformations. rsc.org

Development of Materials with Tunable Optical Properties (e.g., Nonlinear Optics)

The conjugated π-electron system within this compound gives it significant potential for use in advanced optical materials. The molecule possesses a "push-pull" or donor-acceptor electronic structure, which is a key characteristic for materials with nonlinear optical (NLO) properties. acs.org In this case, the amino group (-NH-) acts as an electron donor, while the benzoyl group (-C=O)-Ph) serves as an electron acceptor, creating an intramolecular charge transfer (ICT) system that enhances NLO responses. acs.org

Studies on various enaminone derivatives have confirmed their NLO characteristics. researchgate.netresearchgate.netruc.dk Researchers have measured the nonlinear refractive index of enaminones using techniques such as Z-scan and diffraction patterns, demonstrating their potential for applications like all-optical switching. researchgate.netresearchgate.netruc.dk The NLO properties of these molecules are also highly sensitive to their environment; calculations have shown that solvent polarity can have a significant impact on the first hyperpolarizability (a measure of NLO activity), indicating that the optical response of materials based on this scaffold could be tunable. acs.org The inherent chromophoric nature of the enaminone system has also been exploited in the synthesis of novel disperse dyes for polyester (B1180765) fabrics. mdpi.com

| Compound Structure | Measurement Technique | Wavelength (nm) | Nonlinear Refractive Index (n₂) | Reference |

|---|---|---|---|---|

| (Z)-3-((4-(diethylamino)phenyl)amino)-1,3-diphenylprop-2-en-1-one | Diffraction Patterns (DPs) | 473 | 4.597 × 10⁻¹¹ m²/W | researchgate.netruc.dk |

| Enaminone derived from dibenzoylmethane (B1670423) and N,N-diethylaminoaniline | Z-scan | 473 | Value estimated but specific n₂ not stated in abstract | researchgate.net |

| Azo-Enaminone Derivatives | MP2 Calculations | N/A (Theoretical) | First hyperpolarizability shown to be strongly affected by solvent polarity | acs.org |

Exploration in Structure-Activity Relationship Studies for Chemical Probes

The this compound scaffold is well-suited for structure-activity relationship (SAR) studies aimed at developing novel chemical probes and therapeutic agents. Both the enaminone core and the benzamide (B126) group are recognized pharmacophores, and their combination provides a rich template for chemical modification. The benzamide scaffold, in particular, is a common feature in many biologically active compounds and is frequently used as a starting point for designing new therapeutic agents. nih.gov

SAR studies on enaminones have been conducted to explore their potential as anticonvulsant agents. acs.orgacs.org A critical aspect for any chemical probe is its stability under physiological conditions. Research into the structure-stability relationship of enaminones has shown that their hydrolysis is sensitive to the structure of the dicarbonyl precursor. nih.gov Notably, enaminones formed from cyclic 1,3-dicarbonyl compounds, such as the cyclohexanedione core in this compound, are significantly more stable than their acyclic counterparts. nih.gov This inherent stability makes the cyclic scaffold a more reliable platform for developing probes designed to interact with biological systems. By systematically modifying the substituents on the benzamide ring or the cyclohexenone ring, researchers can fine-tune the molecule's properties to optimize its interaction with a specific biological target.

| Structural Feature | Observation | Implication for this compound | Reference |

|---|---|---|---|

| Cyclic 1,3-Dicarbonyl Precursor | Enaminones are significantly more stable to hydrolysis than those from acyclic precursors. | The compound possesses enhanced chemical stability, making it a robust scaffold for biological probes. | nih.gov |

| Amine Portion of Enaminone | Hydrolysis rate is relatively insensitive to changes in the amine structure. | Modifications to the benzamide portion are less likely to compromise the core stability of the enaminone. | nih.gov |

| pKa of 1,3-Dicarbonyl Precursor | A correlation exists between hydrolysis rate and the pKa of the dicarbonyl compound. | The electronic properties of the cyclohexenone ring influence the compound's stability profile. | nih.gov |

Q & A

Q. Advanced Research Focus

- Enzymatic assays : For HDAC inhibition, fluorometric assays using acetylated lysine substrates (e.g., Ac-H3 peptides) measure IC values. MS-275, a benzamide HDAC inhibitor, showed brain-region selectivity via dose-dependent Ac-H3 modulation .

- Cellular assays : PARP-1 inhibitors are tested in cancer cell lines (e.g., BRCA-deficient models) using viability assays (MTT) and DNA damage markers (γ-H2AX) .

- Structure-activity relationship (SAR) : Modifications at the benzamide or cyclohexenone moieties (e.g., substituent electronegativity) correlate with potency .

What strategies resolve structural isomerism in this compound derivatives during synthesis?

Q. Advanced Research Focus

- Crystallographic control : Slow evaporation from ethanol yields single crystals for X-ray analysis, distinguishing keto-enol tautomers or conformational isomers .

- Chromatographic separation : HPLC with chiral columns isolates enantiomers, as seen in thiazolidinone derivatives .

- Computational modeling : DFT calculations predict stable conformers, guiding synthetic conditions .

How can conflicting reports on the biological potency of benzamide-based inhibitors be reconciled?

Q. Advanced Research Focus

- Assay standardization : Variability in HDAC inhibition assays (e.g., substrate specificity, cell permeability) may explain discrepancies. MS-275’s brain-region selectivity highlights tissue-dependent activity .

- Structural validation : Confirm compound identity via crystallography to rule out polymorphic or isomeric differences .

- Meta-analysis : Cross-reference data from multiple models (e.g., in vitro vs. in vivo) to identify context-dependent effects .

What are the best practices for crystallographic refinement of this compound using SHELX programs?

Q. Methodological Focus

- Data collection : High-resolution (<1.0 Å) data from synchrotron sources reduce refinement errors .

- Parameterization : Use SHELXL’s restraints for anisotropic displacement parameters, especially for flexible cyclohexenone rings .

- Validation : Check for overfitting using R and validate hydrogen bonding via PLATON .

How do solvent polarity and proticity affect the stability of this compound derivatives?

Q. Basic Research Focus

- Polar aprotic solvents : DMSO stabilizes the enone system via dipole interactions, reducing decomposition .

- Protic solvents : Ethanol/water mixtures enhance solubility but may accelerate hydrolysis at elevated temperatures .

- Accelerated stability studies : Monitor degradation via HPLC under stress conditions (e.g., 40°C/75% RH) .

What computational tools aid in predicting the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

- ADMET prediction : SwissADME or PreADMET estimate logP (e.g., 5.39 for a chromene derivative ), PSA (<90 Ų for blood-brain barrier penetration), and CYP450 interactions .

- Molecular docking : AutoDock Vina models binding to HDAC or PARP-1 active sites, guiding lead optimization .

How can researchers address low solubility of this compound in biological assays?

Q. Methodological Focus

- Co-solvents : Use DMSO (<1% v/v) for in vitro assays to maintain compound integrity .

- Nanoparticle formulation : Lipid-based carriers improve bioavailability in in vivo models .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily enhance aqueous solubility .

What mechanistic insights explain the enzyme selectivity of benzamide derivatives like this compound?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.